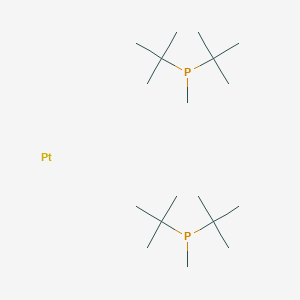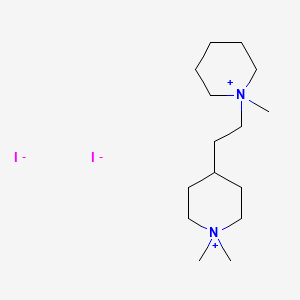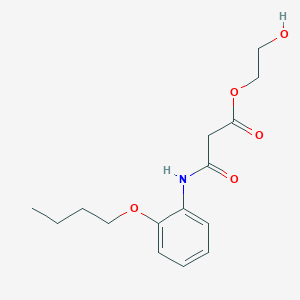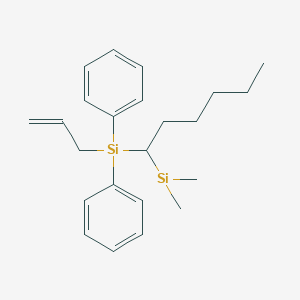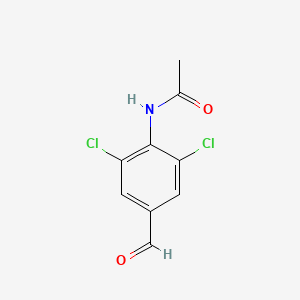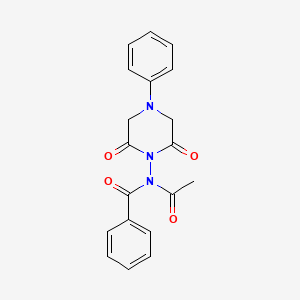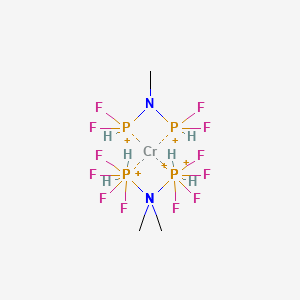![molecular formula C5H5N3OS2 B14500932 [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate CAS No. 62999-53-5](/img/structure/B14500932.png)
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate is a chemical compound that features a unique structure combining an oxadiazole ring with a thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with methyl thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiocyanate derivatives.
Applications De Recherche Scientifique
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant biological activity.
Comparaison Avec Des Composés Similaires
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate can be compared with other similar compounds such as:
Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied chemical and biological properties.
Thiocyanate compounds: Compounds with the thiocyanate group exhibit different reactivity and applications depending on the attached functional groups.
Similar Compounds
- 5-Methyl-1,3,4-oxadiazole-2-thiol
- Methyl thiocyanate
- Other oxadiazole derivatives
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit promising biological activities. Further research is needed to fully understand its mechanism of action and explore its applications in greater detail.
Propriétés
Numéro CAS |
62999-53-5 |
|---|---|
Formule moléculaire |
C5H5N3OS2 |
Poids moléculaire |
187.2 g/mol |
Nom IUPAC |
(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C5H5N3OS2/c1-4-7-8-5(9-4)11-3-10-2-6/h3H2,1H3 |
Clé InChI |
JKJZXUUMYQSWCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)SCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
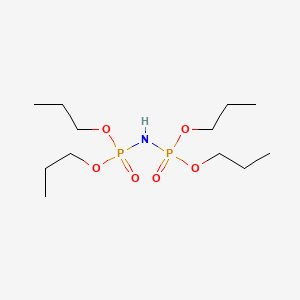

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
